molecular formula C12H17Cl2N3 B1521683 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride CAS No. 1185295-25-3

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride

Cat. No. B1521683
M. Wt: 274.19 g/mol
InChI Key: HTOFEQOONPTXPU-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride” is a chemical compound with the CAS Number: 143924-45-2 . It has a molecular weight of 235.16 . The compound is a solid at room temperature and should be stored in a cool, dry place .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H . This indicates that the compound consists of a piperidine ring attached to a pyridine ring.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 235.16 . The compound should be stored at room temperature in a cool, dry place .

Scientific Research Applications

Piperidine Derivatives in Drug Development

Piperidine, a common structural motif in pharmaceuticals, plays a crucial role in the development of new therapeutic agents due to its versatility and pharmacokinetic benefits. For instance, Piperidine derivatives have been explored for their potential in treating various diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. These compounds often serve as key building blocks in medicinal chemistry, contributing to the pharmacological diversity and optimization of drug candidates (Almeida & Grimsley, 1996; Fernández-Lázaro et al., 2020).

Therapeutic Applications of Pyrrolopyridine Compounds

Pyrrolopyridine compounds, akin to the queried chemical structure, are often investigated for their bioactive properties. These compounds have shown potential in various therapeutic areas, including oncology, where they act as kinase inhibitors, and in neurology, where they modulate neurotransmitter systems. The specific interactions and modifications on the pyrrolopyridine core can lead to significant effects on their biological activity and therapeutic applicability (Rabiner et al., 2002).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOFEQOONPTXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673957
Record name 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride

CAS RN

1185295-25-3
Record name 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
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2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
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2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
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2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Reactant of Route 5
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2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Reactant of Route 6
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride

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